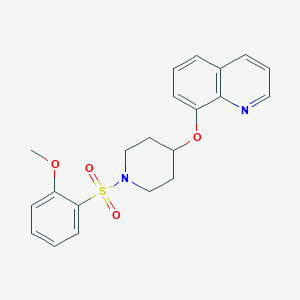
8-((1-((2-Methoxyphenyl)sulfonyl)piperidin-4-yl)oxy)quinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
8-((1-((2-Methoxyphenyl)sulfonyl)piperidin-4-yl)oxy)quinoline, also known as MPSPQ, is a chemical compound that has gained immense attention in the field of scientific research. MPSPQ is a quinoline derivative and has been found to exhibit various biochemical and physiological effects. The compound has been studied for its potential therapeutic applications in various diseases.
Scientific Research Applications
Antibacterial Applications
Research on quinoline derivatives has demonstrated significant antibacterial activities against both Gram-positive and Gram-negative bacteria. For instance, a study on the synthesis and antibacterial activity of new tetracyclic quinolone antibacterials revealed potent activity against various bacterial strains, including nalidixic acid-resistant strains of Escherichia coli. Notably, the replacement of the piperazinyl nitrogen atom with a carbon, oxygen, or sulfur atom enhanced activity against Gram-positive bacteria (Taguchi et al., 1992). Additionally, novel quinoxaline sulfonamides were synthesized and evaluated for their antibacterial activities against Staphylococcus spp. and Escherichia coli, showing promising results (Alavi et al., 2017).
Anticancer and Antiproliferative Activities
Quinoline derivatives have also shown significant anticancer and antiproliferative properties. A study on certain indeno[1,2-c]quinoline derivatives evaluated their antiproliferative, DNA binding affinity, and topoisomerase inhibitory activities, with some compounds demonstrating potent cytotoxic agents more active than camptothecin (Tseng et al., 2010). This highlights the potential of quinoline derivatives as dual topoisomerase I and II inhibitory agents, offering new avenues for cancer treatment.
Enzyme Inhibitory Activities
Research into the molecular design and synthesis of quinoline derivatives has uncovered their potential as enzyme inhibitors. For example, the synthesis and evaluation of 3-substituted quinoline derivatives for their inhibition of platelet-derived growth factor receptor tyrosine kinase (PDGF-RTK) activity have identified compounds with potent inhibitory effects, which could be significant for the treatment of diseases involving PDGF-RTK (Maguire et al., 1994).
Herbicidal Potential
In addition to their biomedical applications, quinoline derivatives have been explored for their potential in agriculture. The synthesis and testing of 8-Methoxyquinoline-5-Amino Acetic Acid on weeds demonstrated effective herbicidal activity, indicating the potential of quinoline derivatives in weed control (E. et al., 2015).
properties
IUPAC Name |
8-[1-(2-methoxyphenyl)sulfonylpiperidin-4-yl]oxyquinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O4S/c1-26-18-8-2-3-10-20(18)28(24,25)23-14-11-17(12-15-23)27-19-9-4-6-16-7-5-13-22-21(16)19/h2-10,13,17H,11-12,14-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXZCJQBRWJXZRA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1S(=O)(=O)N2CCC(CC2)OC3=CC=CC4=C3N=CC=C4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-chloro-4-methylphenyl)-N-[(4-methylphenyl)sulfonyl]glycine](/img/structure/B2971226.png)
![N-(3-(benzo[d]thiazol-2-yl)-4,5-dimethylthiophen-2-yl)-2-((4-chlorophenyl)sulfonyl)acetamide](/img/structure/B2971227.png)
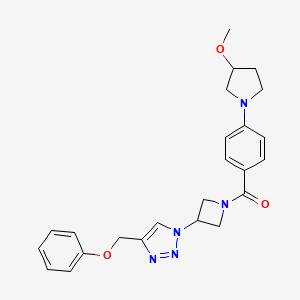
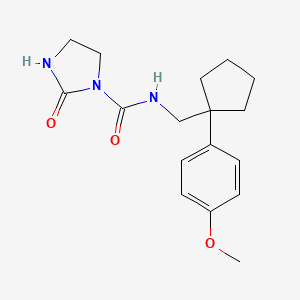
![3-chloro-N-(2-(2-((4-fluorobenzyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2971231.png)
![3-chloro-6-(2-hydroxyphenyl)-9,9-dimethyl-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one](/img/structure/B2971232.png)
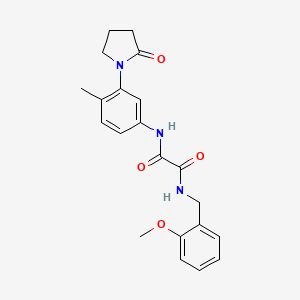
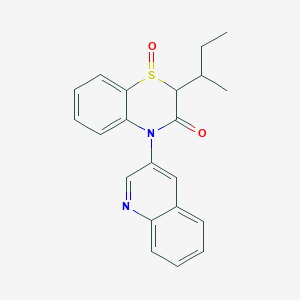

![N-(2-(2-(o-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)acetamide](/img/structure/B2971238.png)
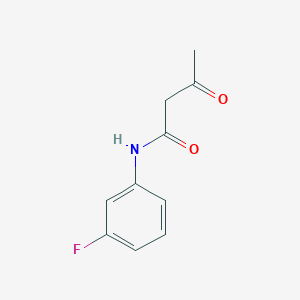
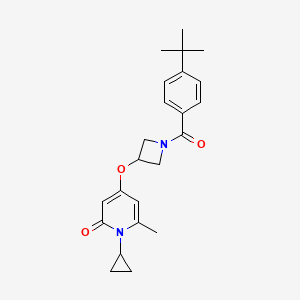
![4-Amino-1-(2,2-difluoroethyl)-N-[2-(dimethylamino)ethyl]-1H-pyrazole-3-carboxamide](/img/structure/B2971248.png)
![(E)-4-bromo-N-(3,4,5-trimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2971249.png)